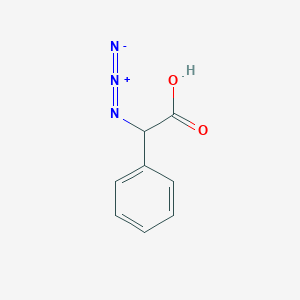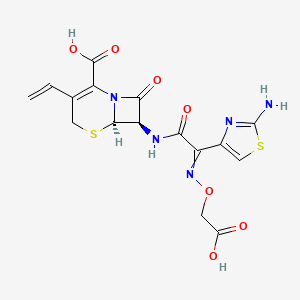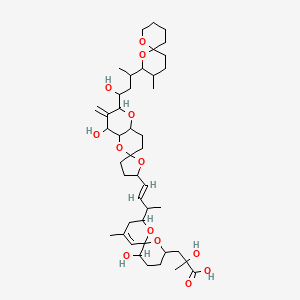![molecular formula C59H89N19O13S B7825039 (2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan](/img/structure/B7825039.png)
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan
Vue d'ensemble
Description
Icatibant est un décapeptide synthétique qui agit comme un antagoniste sélectif du récepteur de la bradykinine B2. Il est principalement utilisé pour traiter les épisodes aigus de gonflement et d'inflammation associés à l'angio-œdème héréditaire, une affection caractérisée par des épisodes récurrents de gonflement sévère . Icatibant est commercialisé sous le nom de marque Firazyr et a été approuvé par la FDA en 2011 et par l'EMA en 2008 .
Méthodes De Préparation
Icatibant est synthétisé en utilisant des méthodes de synthèse peptidique en phase solide (SPPS) et en phase solution. La synthèse en phase solide implique la connexion séquentielle de fragments d'acides aminés et de dipeptides avec des groupes protecteurs à l'extrémité N et à la chaîne latérale à un support solide de phase de résine . Le groupe guanidyle de l'arginine est protégé par un nitro, et l'extrémité N de la glycine est connectée à un 2,4-diméthoxybenzyle. Le peptide de résine est ensuite clivé à l'aide d'un réactif de craquage, et le groupe nitro est éliminé par catalyse au palladium-carbone pour obtenir le produit brut, qui est ensuite purifié .
Une méthode améliorée pour la synthèse en phase solution implique le couplage de fragments peptidiques convenablement protégés en utilisant une stratégie 5+3+2, suivie d'une déprotection et d'un traitement avec de l'acide acétique pour obtenir l'acétate d'icatibant .
Analyse Des Réactions Chimiques
Icatibant subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions ne sont généralement pas associées à l'icatibant en raison de sa nature peptidique.
Hydrolyse : Les liaisons peptidiques dans l'icatibant peuvent être hydrolysées en conditions acides ou basiques, conduisant à la dégradation de la chaîne peptidique.
Les réactifs couramment utilisés dans ces réactions comprennent des groupes protecteurs comme le nitro pour l'arginine, le 2,4-diméthoxybenzyle pour la glycine et le palladium-carbone pour la déprotection . Les principaux produits formés à partir de ces réactions sont les peptides intermédiaires et l'acétate d'icatibant purifié final .
Applications de la recherche scientifique
Icatibant a plusieurs applications de recherche scientifique :
Médecine : Il est utilisé pour traiter les crises aiguës d'angio-œdème héréditaire en inhibant le récepteur de la bradykinine B2, ce qui réduit le gonflement et l'inflammation
Industrie : Les méthodes de synthèse de l'icatibant sont utilisées pour développer des procédés de production efficaces et évolutifs pour les peptides thérapeutiques
Mécanisme d'action
Icatibant exerce ses effets en inhibant de manière compétitive le récepteur de la bradykinine B2, qui est impliqué dans la production de bradykinine, un peptide qui provoque la vasodilatation, l'augmentation de la perméabilité vasculaire et la contraction des muscles lisses . En bloquant ce récepteur, l'icatibant empêche les actions de la bradykinine, réduisant ainsi les symptômes de l'angio-œdème héréditaire .
Applications De Recherche Scientifique
Icatibant has several scientific research applications:
Medicine: It is used to treat acute attacks of hereditary angioedema by inhibiting the bradykinin B2 receptor, reducing swelling and inflammation
Chemistry: It serves as a model compound for studying peptide synthesis and the development of peptide-based drugs.
Industry: Icatibant’s synthesis methods are used to develop efficient and scalable production processes for therapeutic peptides
Mécanisme D'action
Icatibant exerts its effects by competitively inhibiting the bradykinin B2 receptor, which is involved in the production of bradykinin, a peptide that causes vasodilation, increased vascular permeability, and smooth muscle contraction . By blocking this receptor, icatibant prevents the actions of bradykinin, thereby reducing the symptoms of hereditary angioedema .
Comparaison Avec Des Composés Similaires
Icatibant est unique parmi les antagonistes du récepteur de la bradykinine B2 en raison de sa forte affinité et de sa résistance à la dégradation par les enzymes de clivage de la bradykinine . Des composés similaires comprennent :
Haegarda (inhibiteur de la C1 estérase) : Fonctionne en remplaçant la protéine C1 manquante dans le sang, empêchant ainsi la génération de bradykinine.
Orladeyo (berotralstat) : Un médicament oral qui réduit les crises d'angio-œdème en inhibant le système kallikréine-kinine.
L'unicité de l'icatibant réside dans sa structure à base de peptides et dans son ciblage spécifique du récepteur de la bradykinine B2, ce qui en fait un traitement puissant et efficace de l'angio-œdème héréditaire .
Propriétés
IUPAC Name |
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,35+,37+,38?,39-,40-,41-,42-,43?,44?,45?,46?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURWXBZNHXJZBE-MCDGZUPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H89N19O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Icatibant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.70e-02 g/L | |
| Record name | Icatibant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
130308-48-4 | |
| Record name | Icatibant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2E,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-4a,5,5a,6-tetrahydro-4H-tetracene-1,3,12-trione](/img/structure/B7825005.png)


![4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B7825018.png)

![[(1R,2R,3R,11S,12S,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B7825029.png)

![(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7825054.png)
